molecular formula C9H18O2S B2719536 8-(Methylthio)octanoic acid CAS No. 1254120-36-9

8-(Methylthio)octanoic acid

Cat. No.: B2719536
CAS No.: 1254120-36-9
M. Wt: 190.3
InChI Key: YDYPHWDFKZRIHX-UHFFFAOYSA-N
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Description

8-(Methylthio)octanoic acid is an organic compound with the molecular formula C9H18O2S It is a derivative of octanoic acid, where a methylthio group is attached to the eighth carbon atom of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylthio)octanoic acid can be achieved through several methods. One common approach involves the reaction of octanoic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylthio group on the octanoic acid chain.

Another method involves the use of 8-bromo-octanoic acid as a starting material. This compound can undergo a nucleophilic substitution reaction with methylthiol, resulting in the formation of this compound. The reaction conditions for this method usually include a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-(Methylthio)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone. Common oxidizing agents for this reaction include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: DMF, NaH

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives

Scientific Research Applications

8-(Methylthio)octanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Comparison with Similar Compounds

8-(Methylthio)octanoic acid can be compared with other similar compounds, such as:

    Octanoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    8-(Methylsulfanyl)octanoic acid: Similar structure but with a different sulfur-containing group, leading to variations in reactivity and applications.

    8-Bromo-octanoic acid: Used as a precursor in the synthesis of this compound, with distinct chemical properties due to the presence of a bromine atom.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-methylsulfanyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2S/c1-12-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPHWDFKZRIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium thiomethoxide (942 mg, 13.44 mmol) was added to a solution of 8-bromooctanoic acid (500 mg, 2.24 mmol) in methanol (5.6 mL), and the mixture was heated under reflux overnight. The reaction mixture was concentrated under reduced pressure, adjusted to pH 1 by adding 1 N hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (dichloromethane:methanol=20:1) to give 8-(methylthio)octanoic acid as a colorless oily substance (426.5 mg, 100%).
Quantity
942 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
solvent
Reaction Step One

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